4-Hydroxybenzyl isothiocyanate 4-Hydroxybenzyl isothiocyanate 4-Hydroxybenzyl isothiocyanate, also known as 4-(isothiocyanatomethyl)-phenol, belongs to the class of organic compounds known as 1-hydroxy-2-unsubstituted benzenoids. These are phenols that are unsubstituted at the 2-position. 4-Hydroxybenzyl isothiocyanate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-hydroxybenzyl isothiocyanate is primarily located in the membrane (predicted from logP). Outside of the human body, 4-hydroxybenzyl isothiocyanate can be found in herbs and spices. This makes 4-hydroxybenzyl isothiocyanate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 2086-86-4
VCID: VC20766820
InChI: InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
SMILES: C1=CC(=CC=C1CN=C=S)O
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol

4-Hydroxybenzyl isothiocyanate

CAS No.: 2086-86-4

Cat. No.: VC20766820

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxybenzyl isothiocyanate - 2086-86-4

Specification

CAS No. 2086-86-4
Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
IUPAC Name 4-(isothiocyanatomethyl)phenol
Standard InChI InChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
Standard InChI Key ATKWJXUJUNLTFU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN=C=S)O
Canonical SMILES C1=CC(=CC=C1CN=C=S)O
Melting Point 42°C

Introduction

Chemical Properties and Structure

4-Hydroxybenzyl isothiocyanate (CAS: 2086-86-4) is an organic compound with the molecular formula C₈H₇NOS and a molecular weight of 165.21 g/mol . It belongs to the isothiocyanate class of compounds, characterized by the presence of an -N=C=S functional group, and is specifically classified as a member of phenols due to its hydroxyl group attached to a benzene ring .

Structural Characteristics

The chemical structure of 4-Hydroxybenzyl isothiocyanate features a benzene ring with a hydroxyl group at the para position (C-4) and an isothiocyanate group (-N=C=S) attached via a methylene (-CH₂-) linker . This arrangement gives the molecule its distinctive chemical properties and reactivity.

Chemical Identifiers

The compound can be referenced through various chemical identifiers as outlined in Table 1:

Identifier TypeValue
IUPAC Name4-(isothiocyanatomethyl)phenol
CAS Registry Number2086-86-4
PubChem CID160611
InChIInChI=1S/C8H7NOS/c10-8-3-1-7(2-4-8)5-9-6-11/h1-4,10H,5H2
InChIKeyATKWJXUJUNLTFU-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CN=C=S)O
ChEBI IDCHEBI:178135
ChEMBL IDCHEMBL3593946

Natural Occurrence

Sources in Nature

4-Hydroxybenzyl isothiocyanate occurs naturally in Sinapis alba (white mustard), where it exists initially in the form of the glucosinolate precursor sinalbin (also called glucosinalbin) . This compound has been specifically reported and documented in Sinapis alba with available data confirming its presence .

Relationship to Other Botanical Compounds

Like other isothiocyanates found in cruciferous vegetables, 4-Hydroxybenzyl isothiocyanate contributes to the characteristic pungent flavor profile that is associated with mustard products . It shares structural similarities with other naturally occurring isothiocyanates but is distinguished by its specific hydroxybenzyl group.

Biosynthesis and Metabolism

Formation from Glucosinolates

The biosynthesis of 4-Hydroxybenzyl isothiocyanate follows a well-characterized pathway involving enzymatic degradation of its precursor. It forms as a degradation product when the glucosinolate sinalbin is hydrolyzed by the enzyme myrosinase . This reaction occurs naturally when plant tissues are damaged, such as during chewing or processing.

Enzymatic Reactions

The formation process involves several key steps:

  • The enzyme myrosinase cleaves the glycosidic bond in sinalbin (a mustard oil glycoside)

  • This cleavage releases the corresponding aglycone

  • The unstable aglycone spontaneously rearranges to form 4-Hydroxybenzyl isothiocyanate

Further Metabolism

After formation, 4-Hydroxybenzyl isothiocyanate can undergo further decomposition into hydroxybenzyl alcohols, accompanied by the release of thiocyanates . This degradation pathway contributes to the complex flavor development in mustard products.

Alternative Metabolic Pathways

Interestingly, in the presence of a nitrile-specifier protein, the glucosinolate can be metabolized to form the less toxic 4-hydroxyphenylacetonitrile instead of the isothiocyanate . This alternative pathway is exploited by the cabbage butterfly as a defensive mechanism to avoid the toxic effects typically associated with isothiocyanates .

Synthesis Methods

Natural Synthesis Mimicry

Similar to its natural formation, 4-Hydroxybenzyl isothiocyanate can be synthesized in laboratory settings by reacting sinalbin with the enzyme myrosinase . This biomimetic approach replicates the natural formation process.

Dithiocarbamate Salt Decomposition

This is the most commonly used method for synthesizing isothiocyanates . The process involves:

  • Formation of a dithiocarbamate salt by reacting an amine with carbon disulfide in the presence of a base

  • Decomposition of the dithiocarbamate salt using various desulfurization agents

Table 2 summarizes some desulfurization agents that can be used in this method:

Desulfurization AgentNotes
ThiophosgeneTraditional agent but highly toxic
Hydrogen peroxideHigh yields, good for non-chiral isothiocyanates
IodineModerate to good yields
Ethyl chloroformateVariable yields
Sodium persulfateGood for chiral isothiocyanates
Tosyl chlorideHigh yields (75-97%) within 30 minutes

Elemental Sulfur Method

This methodology uses a catalytic mixture of elemental sulfur and selenium to produce isothiocyanates . The process involves:

  • Combining elemental sulfur and selenium with triethylamine in tetrahydrofuran (THF)

  • Adding the appropriate isocyanide

  • Refluxing the mixture for two hours

This method typically produces yields of ≥62% .

Microwave-Assisted Synthesis

This modern approach involves:

  • Mixing an isocyanate with Lawesson's reagent

  • Subjecting the mixture to microwave irradiation

  • Using optimized conditions: 500W power, alumina bath, 0.5 molar equivalents of Lawesson's reagent, and two irradiation periods of two minutes each

This method can produce both aromatic and aliphatic isothiocyanates with yields ≥43% .

Tandem Staudinger/Aza-Wittig Reactions

This methodology is particularly effective for producing alkyl, aryl, and sugar isothiocyanates with excellent yields . The tandem reaction can be carried out even on a larger scale without complications .

Physical Properties

4-Hydroxybenzyl isothiocyanate possesses several notable physical properties that influence its behavior in various contexts:

Thermal Properties

The compound has the following thermal characteristics:

  • Melting point: 42°C

  • Boiling point: 322.1±17.0°C (Predicted)

Sensory Properties

4-Hydroxybenzyl isothiocyanate contributes significantly to the pungent taste commonly associated with mustard seeds . This sensory characteristic makes it an important compound in culinary applications and flavor chemistry.

Biological Activity

Ecological Functions

Like other isothiocyanates, 4-Hydroxybenzyl isothiocyanate likely plays a role in plant defense mechanisms against herbivores and pests . The conversion of glucosinolates to isothiocyanates upon tissue damage represents a sophisticated chemical defense system in mustard and other cruciferous plants.

Interactions with Insects

The search results reveal an interesting ecological relationship involving this compound: the cabbage butterfly has evolved a mechanism to circumvent the toxic effects of isothiocyanates . By promoting the formation of the less toxic 4-hydroxyphenylacetonitrile instead of 4-Hydroxybenzyl isothiocyanate through the action of a nitrile-specifier protein, the butterfly can safely consume plants containing sinalbin .

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